molecular formula C22H18ClN3O B12143887 7-{[(3-Chlorophenyl)amino](pyridin-2-yl)methyl}-2-methylquinolin-8-ol

7-{[(3-Chlorophenyl)amino](pyridin-2-yl)methyl}-2-methylquinolin-8-ol

Cat. No.: B12143887
M. Wt: 375.8 g/mol
InChI Key: LRORHYYIGOEORJ-UHFFFAOYSA-N
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Description

7-{(3-Chlorophenyl)aminomethyl}-2-methylquinolin-8-ol is a quinoline-based compound featuring a hybrid structure with a 3-chlorophenylamino group, a pyridin-2-ylmethyl substituent, and a methyl group at the 2-position of the quinoline core. Quinoline derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme-modulating activities. The presence of electron-withdrawing (e.g., chloro) and electron-donating (e.g., methyl) groups in this compound likely influences its physicochemical and biological behavior, such as solubility, lipophilicity, and target binding affinity.

Properties

Molecular Formula

C22H18ClN3O

Molecular Weight

375.8 g/mol

IUPAC Name

7-[(3-chloroanilino)-pyridin-2-ylmethyl]-2-methylquinolin-8-ol

InChI

InChI=1S/C22H18ClN3O/c1-14-8-9-15-10-11-18(22(27)20(15)25-14)21(19-7-2-3-12-24-19)26-17-6-4-5-16(23)13-17/h2-13,21,26-27H,1H3

InChI Key

LRORHYYIGOEORJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=CC=N3)NC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Reaction Components and Stoichiometry

The target molecule is synthesized using:

  • 2-Methylquinolin-8-ol (phenol component)

  • Pyridin-2-carbaldehyde (aldehyde component)

  • 3-Chloroaniline (amine component)

Stoichiometric ratios typically follow 1:1:1 molar proportions, though slight excesses of the aldehyde (1.2 equivalents) are occasionally employed to drive the reaction to completion.

Reaction Conditions

  • Solvent: Ethanol or isopropyl acetate.

  • Temperature: Room temperature (20–25°C) for 48–72 hours.

  • Catalyst: Acidic or neutral conditions; no explicit catalyst is required due to the inherent acidity of the quinoline hydroxyl group.

Example Procedure:
A mixture of 2-methylquinolin-8-ol (20 mmol), pyridin-2-carbaldehyde (20 mmol), and 3-chloroaniline (20 mmol) in ethanol (50 mL) is stirred at room temperature for 72 hours. The precipitated product is filtered, washed with cold ethanol and water, and dried under vacuum.

Yield: 30–40% (crude), improving to 60–70% after recrystallization.

Stepwise Condensation Approach

For improved regioselectivity, a two-step protocol isolates intermediates before final assembly.

Formation of the Schiff Base Intermediate

  • Pyridin-2-carbaldehyde reacts with 3-chloroaniline in ethanol at 50°C for 4 hours to form the Schiff base (E)-N-(3-chlorophenyl)-1-(pyridin-2-yl)methanimine .

  • Purification: The intermediate is isolated via solvent evaporation and used without further purification.

Quinoline-Alkylation

  • The Schiff base undergoes nucleophilic attack by 2-methylquinolin-8-ol in refluxing toluene.

  • Acid Catalyst: Glacial acetic acid (10 mol%) accelerates the Mannich-type addition.

Example Procedure:
The Schiff base (10 mmol) and 2-methylquinolin-8-ol (10 mmol) are refluxed in toluene with acetic acid (1 mL) for 6 hours. The product is precipitated by cooling, filtered, and recrystallized from ethanol.

Yield: 50–55%.

Solvent and Catalytic Optimization

Solvent Screening

SolventDielectric ConstantYield (%)Purity (%)
Ethanol24.33485
Toluene2.42878
DMF36.74288
Acetonitrile37.53882

Polar aprotic solvents like DMF enhance solubility but require higher temperatures (80°C).

Catalytic Additives

  • Triethylamine (TEA): Neutralizes HCl byproducts, improving yields to 45%.

  • Molecular Sieves (3Å): Absorb water, shifting equilibrium toward product formation.

Mechanistic Insights

The reaction proceeds via:

  • Schiff Base Formation:
    Pyridin-2-carbaldehyde+3-ChloroanilineImine Intermediate\text{Pyridin-2-carbaldehyde} + \text{3-Chloroaniline} \rightarrow \text{Imine Intermediate}

  • Mannich Reaction:
    The quinoline hydroxyl group activates the imine for nucleophilic attack by the quinoline’s C-7 position, forming the C–N bond.

Key Transition State:

Quinoline-OH–N–(Imine)C=O+\text{Quinoline-O}^- \cdots \text{H–N–(Imine)} \cdots \text{C=O}^+

Steric hindrance from the 2-methyl group on quinoline necessitates prolonged reaction times.

Purification and Characterization

Recrystallization

  • Solvent Pair: Ethanol/water (3:1) removes unreacted starting materials.

  • Melting Point: 189–192°C (decomposition observed above 200°C).

Spectroscopic Validation

  • 1H^1\text{H} NMR (DMSO-d6d_6):
    δ 8.85 (d, J=4.0 Hz, quinoline-H), 7.72–7.64 (m, pyridine-H), 6.92 (s, NH), 2.51 (s, CH3_3).

  • IR (KBr):
    3338 cm1^{-1} (O–H), 1620 cm1^{-1} (C=N).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)
One-Pot Betti348572
Stepwise Condensation559210
DMF Catalyzed428848

The stepwise approach balances yield and purity but requires intermediate isolation.

Scalability and Industrial Relevance

  • Batch Reactors: Reactions scale linearly up to 1 kg with consistent yields (50–55%).

  • Continuous Flow: Microreactors reduce reaction time to 8 hours but demand precise stoichiometric control .

Chemical Reactions Analysis

Cyclization and Core Formation

The quinoline backbone is synthesized via cyclization reactions involving aniline derivatives and aldehydes under controlled conditions (e.g., acid catalysis or thermal activation). The 2-methyl group on the quinoline ring stabilizes intermediates during cyclization, while the 3-chlorophenylamino-pyridinylmethyl substituent directs regioselectivity in subsequent reactions .

Nucleophilic Substitution

The hydroxyl group at position 8 and the chlorophenyl moiety participate in nucleophilic substitution reactions:

  • Hydroxyl Group : Reacts with electrophiles (e.g., alkyl halides) to form ethers or esters under basic conditions.

  • Chlorophenyl Group : Undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines, thiols) at elevated temperatures .

Reaction Type Conditions Product
Etherification (R-OH → R-O-R')K2CO3, DMF, 80°C8-Alkoxyquinoline derivatives
SNAr (Cl → Nu)DMSO, 120°C, NaN3/NaSHAzido-/thio-substituted analogues

Metal Coordination and Chelation

The 8-hydroxyquinoline moiety acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺) . Coordination occurs via the phenolic oxygen and pyridine nitrogen, enabling applications in catalysis and bioinorganic chemistry:

C20H16ClN4O+Cu2+[Cu(C20H14ClN4O)]2++2H+\text{C}_{20}\text{H}_{16}\text{ClN}_4\text{O} + \text{Cu}^{2+} \rightarrow [\text{Cu}(\text{C}_{20}\text{H}_{14}\text{ClN}_4\text{O})]^{2+} + 2\text{H}^+

Chelation enhances solubility in polar aprotic solvents and modulates redox properties .

Electrophilic Aromatic Substitution

The electron-rich quinoline ring undergoes electrophilic substitution, primarily at positions 5 and 7:

  • Nitration : HNO3/H2SO4 introduces nitro groups at position 5 .

  • Sulfonation : SO3 in H2SO4 yields sulfonic acid derivatives.

Substituents like the 3-chlorophenyl group deactivate the ring, directing incoming electrophiles to meta/para positions relative to existing groups .

Oxidation and Reduction

  • Oxidation : The hydroxyl group oxidizes to a carbonyl under strong oxidizing agents (e.g., KMnO4), forming 8-quinolinone derivatives.

  • Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the pyridine ring to piperidine, altering planarity and bioactivity.

Decarboxylation and Side Reactions

Under thermal or basic conditions, labile esters or carboxylated intermediates undergo decarboxylation. For example, methyl ester derivatives lose CO2 to form simpler aryl amines :

R-COOCH3Δ,BaseR-H+CO2\text{R-COOCH}_3 \xrightarrow{\Delta, \text{Base}} \text{R-H} + \text{CO}_2

Cross-Coupling Reactions

The pyridinylmethyl group participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by Pd catalysts (e.g., Pd(PPh3)4) . This enables modular derivatization for structure-activity relationship (SAR) studies:

Ar-B(OH)2+C20H16ClN4OPd, BaseBiaryl derivatives\text{Ar-B(OH)}_2 + \text{C}_{20}\text{H}_{16}\text{ClN}_4\text{O} \xrightarrow{\text{Pd, Base}} \text{Biaryl derivatives}

Acid-Base Behavior

The compound exhibits pH-dependent solubility:

  • Acidic Conditions (pH < 4) : Protonation of pyridine nitrogen enhances water solubility.

  • Basic Conditions (pH > 9) : Deprotonation of the hydroxyl group forms a water-soluble phenoxide .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition between the quinoline core and alkenes, forming fused cyclobutane structures. This reactivity is exploitable in photopharmacology.

Comparative Reactivity of Analogues

The table below contrasts reactivity trends among structurally related compounds:

Compound Reactivity Highlights
7-(Phenylamino)methylquinolin-8-olFaster nitration at position 5 due to electron-donating phenyl group
7-(Pyridin-3-ylmethyl)quinolin-8-olEnhanced metal chelation via pyridine N coordination
2-Methyl-8-hydroxyquinoline (parent structure)Limited electrophilic substitution due to steric hindrance from methyl group

Scientific Research Applications

Structural Characteristics

The compound features a quinoline core substituted with a chlorophenyl amino group and a pyridinyl methyl group , contributing to its unique reactivity and interaction potential with biological targets. The presence of these functional groups enhances its pharmacological properties, making it a subject of interest in drug development.

Biological Activities

Quinoline derivatives have been extensively studied for their antimicrobial , anticancer , and antimalarial activities. While the specific biological profile of 7-{(3-Chlorophenyl)aminomethyl}-2-methylquinolin-8-ol is still under investigation, its structural similarities to known active compounds suggest promising applications:

  • Antimicrobial Activity : Similar quinoline derivatives have shown significant effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The compound's potential as an antimicrobial agent could be explored further through in vitro studies.
  • Anticancer Potential : Research indicates that quinoline derivatives can exhibit antiproliferative effects against different cancer cell lines. For instance, compounds structurally related to this compound have shown activity against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells .
  • Antimalarial Activity : Quinoline-based compounds are historically significant in malaria treatment. The structure of 7-{(3-Chlorophenyl)aminomethyl}-2-methylquinolin-8-ol might confer similar antimalarial properties, warranting investigation into its efficacy against chloroquine-resistant strains of Plasmodium falciparum .

Case Studies and Comparative Analysis

A comparative analysis of similar compounds reveals insights into the structure-activity relationship (SAR) within the quinoline class:

Compound NameStructural FeaturesBiological Activity
7-{(3-Chlorophenyl)aminomethyl}-2-methylquinolin-8-olQuinoline core with chlorophenyl and pyridinyl groupsAntimicrobial, anticancer potential
ChloroquineQuinoline core with a side chainAntimalarial
QuinacrineQuinoline core with a different side chainAntimicrobial
MefloquineQuinoline core with distinct substituentsAntimalarial

This table highlights both the unique attributes of 7-{(3-Chlorophenyl)aminomethyl}-2-methylquinolin-8-ol and its potential therapeutic applications relative to other established compounds.

Mechanism of Action

The mechanism of action of 7-{(3-Chlorophenyl)aminomethyl}-2-methylquinolin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the biological pathway it regulates. This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Key Observations:

Lipophilicity (logP):

  • The 6-methylpyridin-2-yl analog (logP = 3.6265) is less lipophilic than the target compound (estimated logP ~3.5), likely due to the absence of the chloro substituent.
  • The trifluoromethyl (CF₃) group in increases molecular weight and lipophilicity compared to the chloro-substituted target compound.

Substituent Effects on Solubility: The 3-chlorophenyl group in the target compound may reduce aqueous solubility compared to ethyl or methyl substituents (e.g., ). CF₃-containing analogs (e.g., ) exhibit higher molecular weights (~409 vs.

Biological Activity

The compound 7-{(3-Chlorophenyl)aminomethyl}-2-methylquinolin-8-ol is a member of the quinoline family, characterized by its complex structure which includes a quinoline core, a chlorophenyl amino group, and a pyridinyl methyl group. This structural configuration suggests significant potential for various biological activities, particularly in the realms of antimicrobial and anticancer properties.

Antimicrobial Properties

Quinoline derivatives have long been recognized for their antimicrobial activities. The specific compound under discussion has shown promise in preliminary studies indicating potential effectiveness against various pathogens. For instance, quinoline derivatives have been documented to exhibit activity against bacteria and fungi, with mechanisms often involving interference with nucleic acid synthesis or disruption of cellular membrane integrity .

Anticancer Potential

Recent research highlights the anticancer potential of quinoline derivatives. A study focusing on 7-chloroquinolinehydrazones , which share structural similarities with our compound, demonstrated significant cytotoxic effects against multiple cancer cell lines including leukemia, non-small cell lung cancer, and breast cancer. These compounds exhibited low GI50 values, indicating potent growth inhibition of cancer cells . The structure-activity relationship (SAR) analyses suggest that modifications to the quinoline core can enhance anticancer activity, which may be applicable to 7-{(3-Chlorophenyl)aminomethyl}-2-methylquinolin-8-ol as well.

The biological activity of quinoline derivatives often involves multiple mechanisms:

  • Inhibition of DNA and RNA synthesis : Many quinolines interfere with nucleic acid synthesis pathways, crucial for microbial growth and cancer cell proliferation.
  • Induction of apoptosis : Some derivatives have been shown to trigger programmed cell death in cancer cells.
  • Immunomodulatory effects : Certain compounds can modulate immune responses, enhancing the body’s ability to fight infections or tumors .

Comparative Analysis of Similar Compounds

To better understand the potential of 7-{(3-Chlorophenyl)aminomethyl}-2-methylquinolin-8-ol, a comparison with other known quinoline derivatives is essential. Below is a summary table highlighting structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
7-{(3-Chlorophenyl)aminomethyl}-2-methylquinolin-8-olQuinoline core with chlorophenyl and pyridinyl groupsAntimicrobial, anticancer potential
ChloroquineQuinoline core with a side chainAntimalarial
QuinacrineQuinoline core with a different side chainAntimicrobial
MefloquineQuinoline core with distinct substituentsAntimalarial
7-ChloroquinolinehydrazonesQuinoline core with hydrazone modificationsAnticancer (submicromolar GI50 values)

This comparison illustrates the diverse biological activities associated with quinoline derivatives and underscores the potential significance of 7-{(3-Chlorophenyl)aminomethyl}-2-methylquinolin-8-ol in medicinal chemistry.

Case Study 1: Anticancer Activity

A recent study evaluated several quinoline derivatives for their anticancer properties using a panel of 60 cancer cell lines. The results indicated that compounds similar to our target compound exhibited significant cytotoxicity across various tumor types. Notably, compounds that maintained a balance between lipophilicity and electron-withdrawing substituents showed enhanced activity, suggesting that fine-tuning these properties could optimize the efficacy of 7-{(3-Chlorophenyl)aminomethyl}-2-methylquinolin-8-ol .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of hydroxyquinolines demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against Candida species. This finding suggests that modifications to the quinolone structure can lead to potent antifungal agents . Given its structural features, 7-{(3-Chlorophenyl)aminomethyl}-2-methylquinolin-8-ol could similarly possess significant antifungal activity.

Q & A

Q. What synthetic methodologies are recommended for preparing 7-{(3-Chlorophenyl)aminomethyl}-2-methylquinolin-8-ol?

The compound can be synthesized via a Mannich reaction , leveraging 8-hydroxyquinoline derivatives as starting materials. A modified procedure involves refluxing 8-hydroxyquinoline with triethylamine, paraformaldehyde, and a substituted aromatic amine (e.g., 3-chloroaniline) in absolute ethanol. Post-reaction purification typically includes recrystallization from ethanol-water mixtures . For intermediates requiring protective group removal (e.g., Z, t-Boc), catalytic hydrogenation (10% Pd-C, H₂ gas) or acidic hydrolysis (2N HCl) is effective .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., pyridin-2-yl and 3-chlorophenyl groups).
  • Mass spectrometry (HRMS) : For molecular weight verification.
  • Melting point analysis : Compare with literature values (e.g., analogous 8-hydroxyquinolines melt between 138–141°C) .
  • HPLC : To assess purity (>95% recommended for biological assays) .

Q. What in vitro biological assays are suitable for preliminary evaluation of this compound?

  • β-Hematin inhibition : To assess antimalarial potential via heme detoxification interference .
  • Antimicrobial testing : Use standardized microdilution assays (e.g., against Plasmodium falciparum or Staphylococcus aureus) .
  • Cytotoxicity screening : Employ mammalian cell lines (e.g., HEK293) with MTT assays to determine IC₅₀ values .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity while minimizing cytotoxicity?

  • Substituent optimization : Replace the pyridin-2-yl group with trifluoromethyl or morpholine derivatives to improve solubility and target affinity .
  • Isosteric replacements : Substitute the 3-chlorophenyl group with electron-deficient aromatic rings (e.g., 4-fluorophenyl) to modulate metabolic stability .
  • Dose-response studies : Systematically vary substituents and compare IC₅₀ values in cytotoxicity vs. efficacy assays .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the compound’s physicochemical properties?

Crystallographic studies of analogous 8-hydroxyquinolines reveal C–H···O hydrogen bonds between carbonyl oxygen and methyl groups, stabilizing the crystal lattice and reducing solubility in nonpolar solvents . Solubility can be improved by introducing polar groups (e.g., –COOH or –SO₃H) or using co-solvents (e.g., DMSO/water mixtures) .

Q. What analytical discrepancies might arise during characterization, and how can they be resolved?

  • Contradictory melting points : May result from polymorphic forms. Use differential scanning calorimetry (DSC) to identify phase transitions .
  • NMR signal overlap : Common in aromatic regions. Apply 2D NMR (e.g., COSY, HSQC) to resolve coupling patterns .
  • Mass spectrometry adducts : Use ion suppression agents (e.g., formic acid) to minimize sodium/potassium adducts .

Q. How can computational methods aid in understanding the compound’s mechanism of action?

  • Molecular docking : Predict binding affinity to targets like β-hematin or microbial enzymes (e.g., Plasmodium dihydroorotate dehydrogenase) .
  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity data to guide synthetic priorities .

Methodological Considerations

Q. What strategies mitigate side reactions during synthesis?

  • Controlled reaction times : Over-refluxing during Mannich reactions can lead to decomposition; monitor via TLC .
  • Protective group selection : Use acid-labile groups (e.g., t-Boc) for intermediates requiring later deprotection under mild conditions .

Q. How should researchers address contradictions in biological activity data across studies?

  • Standardize assay conditions : Use identical parasite strains (e.g., P. falciparum 3D7) and cell culture media .
  • Validate controls : Include reference compounds (e.g., chloroquine for antimalarial assays) to calibrate inter-lab variability .

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